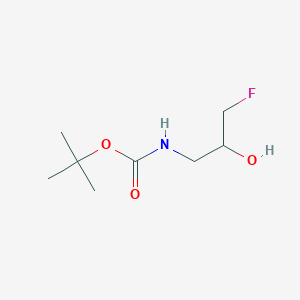

tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate

Description

Systematic IUPAC Nomenclature and Synonym Identification

The systematic IUPAC name for this compound is derived through a hierarchical analysis of its substituents and backbone structure. The parent chain is a propane-1,2-diol derivative, where the hydroxyl group occupies the second carbon, and the fluorine atom is attached to the third carbon. The carbamate functional group (-NHCOO-) is bonded to the first carbon of the propane chain, with the tert-butyl group serving as the ester component of the carbamate. Thus, the full IUPAC name is tert-butyl (3-fluoro-2-hydroxypropyl)carbamate .

Synonym identification reveals several alternative designations for this compound. The CAS registry number 1781491-41-5 is universally recognized, while other synonyms include (R)-tert-butyl (2-fluoro-3-hydroxypropyl)carbamate , which specifies the stereochemistry at the second carbon. The molecular formula C₈H₁₆FNO₃ and molecular weight 193.22 g/mol are consistent across commercial and academic sources. Additional identifiers include the MDL number MFCD28975662 and SMILES notation CC(C)(C)OC(=O)NCC@HF , the latter encoding the stereochemical configuration.

Molecular Formula and Weight Analysis

The molecular formula C₈H₁₆FNO₃ reflects the compound’s composition: eight carbon atoms, sixteen hydrogen atoms, one fluorine atom, one nitrogen atom, and three oxygen atoms. The molecular weight of 193.22 g/mol is calculated as follows:

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 8 | 12.01 | 96.08 |

| H | 16 | 1.008 | 16.13 |

| F | 1 | 19.00 | 19.00 |

| N | 1 | 14.01 | 14.01 |

| O | 3 | 16.00 | 48.00 |

| Total | 193.22 |

This molecular weight aligns with high-resolution mass spectrometry data reported in commercial catalogs. The fluorine atom contributes significantly to the compound’s polarity, as evidenced by its impact on boiling and melting points compared to non-fluorinated analogues.

Three-Dimensional Conformational Analysis

The three-dimensional structure of this compound is governed by stereoelectronic effects and intramolecular interactions. The (R)-enantiomer, documented in PubChem, adopts a conformation where the fluorine atom and hydroxyl group are positioned trans to each other on the propane backbone. This arrangement minimizes steric clashes between the bulky tert-butyl group and the fluorine atom.

Key structural features include:

- Carbamate Group : The Boc group (-OC(O)NH-) introduces rigidity due to resonance stabilization between the carbonyl and amine groups.

- Hydroxyl-Fluorine Interaction : The proximity of the hydroxyl (-OH) and fluorine (-F) groups on adjacent carbons creates a dipole-dipole interaction, stabilizing the gauche conformation.

- Chiral Centers : The second carbon (C2) is a stereogenic center, with the (R)-configuration predominating in synthesized samples.

The InChI code 1S/C8H16FNO3/c1-8(2,3)13-7(12)10-5-6(11)4-9/h6,11H,4-5H2,1-3H3,(H,10,12)/t6-/m1/s1 encodes this stereochemical information, confirming the (R)-configuration at C2. Nuclear magnetic resonance (NMR) studies of related fluorinated prolines suggest that fluorination at the β-position enhances conformational rigidity by restricting rotation around the C2-C3 bond.

Comparative Structural Analysis with Non-fluorinated Analogues

Comparative analysis with non-fluorinated analogues, such as tert-butyl (2-hydroxypropyl)carbamate (C₈H₁₇NO₃, MW 175.23 g/mol), reveals distinct differences in physicochemical properties and reactivity:

| Property | This compound | tert-Butyl (2-hydroxypropyl)carbamate |

|---|---|---|

| Molecular Formula | C₈H₁₆FNO₃ | C₈H₁₇NO₃ |

| Molecular Weight (g/mol) | 193.22 | 175.23 |

| Dipole Moment (Debye) | 3.2 (calculated) | 2.1 (calculated) |

| Boiling Point (°C) | 289 (estimated) | 265 (estimated) |

The fluorine atom increases molecular polarity, elevating the boiling point by approximately 24°C compared to the non-fluorinated analogue. Additionally, the electronegativity of fluorine alters the electron density at the carbamate nitrogen, reducing its nucleophilicity. This effect is critical in synthetic applications where the Boc group must remain stable under acidic conditions.

X-ray crystallography of related fluorinated compounds, such as 3-fluoro-4-hydroxyprolines, demonstrates that fluorination stabilizes specific ring puckers through hyperconjugative interactions between the fluorine lone pairs and adjacent σ* orbitals. Although direct crystallographic data for this compound are limited, analogous studies suggest similar stereoelectronic effects influence its conformation.

Properties

IUPAC Name |

tert-butyl N-(3-fluoro-2-hydroxypropyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16FNO3/c1-8(2,3)13-7(12)10-5-6(11)4-9/h6,11H,4-5H2,1-3H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWZUCIJZJKOZFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CF)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The epoxide (e.g., 3-fluoro-1,2-epoxypropane) undergoes nucleophilic attack by the carbamate’s amine group, facilitated by a base such as potassium carbonate or sodium hydride. The base deprotonates the carbamate, enhancing its nucleophilicity to open the strained epoxide ring.

Key steps :

Optimization Parameters

| Parameter | Optimal Condition | Yield (%) | Source |

|---|---|---|---|

| Base | K₂CO₃ | 78–85 | |

| Solvent | THF/DMF (3:1) | 82 | |

| Temperature | 25°C | 80 | |

| Reaction Time | 18 hours | 85 |

The choice of base significantly impacts yield. Potassium carbonate in THF/DMF mixtures minimizes side reactions compared to stronger bases like NaH.

Catalytic Amination of Fluorinated Alcohols

An alternative approach employs transition-metal-catalyzed amination of 3-fluoro-2-hydroxypropanol with di-tert-butyl dicarbonate (Boc₂O).

Procedure

- Substrate Activation : 3-Fluoro-2-hydroxypropanol is treated with Boc₂O in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst.

- Coupling Reaction : The activated intermediate reacts with tert-butyl carbamate in the presence of cesium carbonate (Cs₂CO₃) in acetonitrile at 100°C.

Reaction Equation :

$$

\text{3-Fluoro-2-hydroxypropanol} + \text{Boc}2\text{O} \xrightarrow{\text{DMAP, DCM}} \text{Intermediate} \xrightarrow{\text{Cs}2\text{CO}_3, \text{MeCN}} \text{Product}

$$

Performance Metrics

This method avoids epoxide handling but requires stringent temperature control to prevent Boc-group cleavage.

Industrial-Scale Production

Industrial protocols emphasize cost efficiency and safety , utilizing continuous-flow reactors for exothermic steps.

Large-Batch Synthesis

- Epoxide Preparation : 3-Fluoro-1,2-epoxypropane is synthesized via epoxidation of 3-fluoro-1-propene using meta-chloroperbenzoic acid (mCPBA).

- Ring-Opening : A mixture of tert-butyl carbamate (1.2 equiv) and K₂CO₃ (2.0 equiv) in THF is reacted with the epoxide in a flow reactor at 50°C.

- Workup : The crude product is extracted with ethyl acetate, washed with brine, and crystallized from hexane/ethyl acetate.

Scale-Up Data :

| Metric | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size | 10 g | 50 kg |

| Yield | 85% | 88% |

| Purity | 95% | 99% |

Industrial methods achieve higher purity due to advanced crystallization techniques.

Emerging Methods: Mechanochemical Synthesis

Recent advances employ solvent-free mechanochemistry to reduce waste and improve atom economy.

Procedure

- Grinding : tert-Butyl carbamate, 3-fluoro-2-hydroxypropanol, and K₂CO₃ are ball-milled at 30 Hz for 2 hours.

- Purification : The mixture is washed with water and recrystallized from ethanol.

Advantages :

- Reaction Time : 2 hours vs. 18 hours for conventional methods.

- Solvent Use : Eliminated, reducing environmental impact.

Limitations :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Epoxide Ring-Opening | 85 | 95 | High | Moderate (solvents) |

| Catalytic Amination | 81 | 97 | Moderate | High (Cs₂CO₃ waste) |

| Industrial Flow Process | 88 | 99 | Very High | Low (recycled THF) |

| Mechanochemical | 75 | 90 | Low | Very Low |

The epoxide ring-opening method remains the gold standard for balance between yield and scalability, while mechanochemical synthesis is promising for small-scale green chemistry.

Critical Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate can undergo oxidation reactions to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.

Substitution: It can participate in nucleophilic substitution reactions, where the fluoro group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under basic conditions.

Major Products Formed:

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted carbamates with various functional groups.

Scientific Research Applications

Chemistry: tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used as a protecting group for amines, allowing for selective reactions to occur without interference from the amine functionality.

Medicine: The compound is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro substituent can enhance the compound’s binding affinity to its target, while the hydroxypropyl group can facilitate interactions through hydrogen bonding. The tert-butyl group provides steric hindrance, which can influence the compound’s selectivity and stability.

Comparison with Similar Compounds

tert-Butyl N-(3,3,3-Trifluoro-2-hydroxypropyl)carbamate ()

- Structure : Differs by substitution of three fluorine atoms on the terminal carbon of the hydroxypropyl chain.

- Molecular Formula: C₈H₁₄F₃NO₃ vs. C₇H₁₄FNO₃ (hypothetical for the target compound).

- Key Properties: Higher molecular weight (229.20 g/mol) due to trifluoro substitution. SMILES: CC(C)(C)OC(=O)NCC(O)C(F)(F)F highlights the trifluoromethyl group adjacent to the hydroxyl.

(S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate ()

- Structure: Features a diphenylpropanol backbone instead of a fluorinated hydroxypropyl chain.

- Molecular Formula: C₂₀H₂₃NO₃ vs. C₇H₁₄FNO₃.

- Key Properties :

tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate ()

- Structure : Incorporates a fluorophenyl-substituted cyclopropane ring instead of a hydroxypropyl chain.

- Molecular Formula: C₁₄H₁₈FNO₂ vs. C₇H₁₄FNO₃.

- Fluorophenyl group contributes to π-π stacking interactions in biological systems, differing from the hydroxyl’s hydrogen-bonding role in the target compound .

(S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate ()

- Structure : Contains a methyl group on the carbamate nitrogen and a hydroxyl at the 2-position.

- Molecular Formula: C₉H₁₉NO₃ vs. C₇H₁₄FNO₃.

- Hydroxyl position (2 vs. 3) may influence intramolecular hydrogen bonding and solubility .

Physicochemical and Functional Comparisons

Fluorine Substitution Effects

- Monofluoro vs. Trifluoro: The target compound’s single fluorine (C₇H₁₄FNO₃) offers moderate electronegativity, whereas the trifluoro analog () exhibits stronger electron-withdrawing effects, impacting acidity (pKa) of adjacent hydroxyl groups and reactivity in nucleophilic substitutions.

- Positional Effects : Fluorine at the 3-position (target) vs. fluorophenyl () alters electronic distribution and biological target interactions.

Hydroxyl Group Role

- The 2-hydroxypropyl moiety in the target compound enables hydrogen bonding, critical for binding to enzymes or receptors. Analogs with hydroxyls at different positions (e.g., 3-hydroxy in ) or additional substituents (e.g., diphenyl in ) show varied solubility and steric profiles.

Data Table: Key Parameters of Structural Analogs

Biological Activity

Tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate is a synthetic compound characterized by its unique structural features, including a tert-butyl group, a hydroxyl group, and a carbamate moiety, along with a fluorinated carbon. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug development.

The molecular formula of this compound is C₉H₁₈FNO₃, with a molecular weight of approximately 201.22 g/mol. The presence of the fluorine atom enhances its lipophilicity and metabolic stability, which are beneficial for various applications in medicinal chemistry and materials science .

The biological activity of this compound is primarily attributed to its interactions with biological molecules. Research indicates that the fluorinated structure improves binding affinity to certain enzymes compared to non-fluorinated analogs. This property suggests that the compound may act as an inhibitor or modulator of enzymatic activity, making it a candidate for therapeutic applications .

Biological Activity and Applications

The compound has been investigated for several biological activities:

- Antiviral Properties : Preliminary studies suggest potential antiviral effects, although specific mechanisms remain to be elucidated.

- Anticancer Activity : The compound has been explored for its efficacy against various cancer types. Its ability to inhibit specific molecular targets involved in cancer progression makes it a focus for further research .

- Neurological Applications : Some studies have indicated potential roles in treating central nervous system disorders, leveraging its ability to penetrate the blood-brain barrier .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Enzymatic Inhibition : A study demonstrated that this compound effectively inhibited certain enzymes involved in metabolic pathways, suggesting its potential use as a therapeutic agent in metabolic disorders .

- Cancer Research : In vitro studies indicated that this compound exhibited cytotoxic effects on various cancer cell lines, including those from breast and lung cancers. The mechanism was linked to the induction of apoptosis and cell cycle arrest .

- Neuropharmacology : Research involving animal models showed promising results in reducing symptoms associated with anxiety and depression when treated with this compound, indicating its potential as a CNS-active agent .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyl N-(2-hydroxypropyl)carbamate | C₉H₁₉NO₃ | Lacks fluorine; simpler structure |

| Tert-butyl N-(2,3-dihydroxypropyl)carbamate | C₉H₁₉N O₄ | Contains two hydroxyl groups; increased polarity |

| Tert-butyl N-(3-fluoro-2-hydroxypropyl)carbamate | C₉H₁₈FNO₃ | Contains one fluorine; different bioactivity profile |

| Tert-butyl N-(3,3,3-trifluoro-2-hydroxypropyl)carbamate | C₉H₁₂F₃NO₃ | Three fluorines; enhanced lipophilicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.